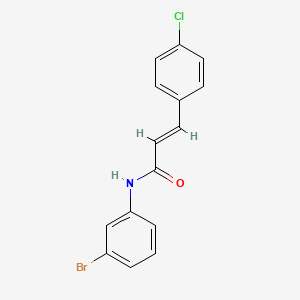

(2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO/c16-12-2-1-3-14(10-12)18-15(19)9-6-11-4-7-13(17)8-5-11/h1-10H,(H,18,19)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKMPIPGJQCAIT-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound with a molecular formula of C15H13BrClN and a molecular weight of approximately 319.63 g/mol. This compound belongs to the class of amides, characterized by its unique prop-2-enamide backbone and halogenated aromatic substituents, which significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological interactions. The presence of bromine and chlorine enhances lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : The halogen substituents may enhance the compound's ability to modulate inflammatory pathways.

- Analgesic Properties : Similar compounds have shown potential in pain relief mechanisms.

- Anticancer Activity : The structural characteristics allow for interactions with cancer cell pathways, making it a candidate for further investigation in oncology.

Inhibition Studies

A significant study evaluated the inhibitory effects of this compound on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The compound demonstrated selective inhibition of MAO-B with an IC50 value of 0.45 μM, indicating its potential as a therapeutic agent in neurodegenerative diseases such as Parkinson's disease .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to this compound and their biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-(4-chlorophenyl)acrylamide | Contains chlorinated phenyl group | Anticancer properties |

| 3-bromo-N-(phenyl)acrylamide | Brominated phenyl group | Anti-inflammatory effects |

| (E)-N-(3-bromophenyl)acrylamide | Similar backbone without chlorination | Antimicrobial activity |

| (Z)-N-(4-fluorophenyl)prop-2-enamide | Different halogen substitution | Neuroprotective effects |

The unique combination of bromine and chlorine in this compound enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the role of NLRP3 inflammasome activation in neuroinflammatory conditions. Compounds with similar structures were shown to modulate NLRP3 activity, suggesting potential applications in treating neurodegenerative diseases .

- Anticancer Applications : Research indicates that the compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its structural features facilitate interactions with proteins associated with cancer cell survival.

Scientific Research Applications

The compound (2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound with a prop-2-enamide backbone and halogenated aromatic substituents. It has a molecular formula of C15H11BrClNO (or C15H13BrClNO) and a molecular weight of approximately 319.63 g/mol or 336.61 g/mol . The presence of bromine and chlorine atoms contributes to its chemical reactivity and potential biological activity. It belongs to the class of amides, known for diverse applications in pharmaceuticals and materials science.

Chemical Reactivity

The chemical reactivity of this compound is due to its functional groups. The amide bond can undergo hydrolysis, forming the corresponding carboxylic acid and amine. The double bond in the prop-2-enamide structure can participate in various reactions. These reactions are essential for understanding the potential transformations of this compound in biological systems and synthetic pathways.

Biological Activities

Research suggests that compounds similar to this compound exhibit biological activities, including anti-inflammatory, analgesic, and anticancer properties. Halogen substituents often enhance biological activity due to increased lipophilicity and binding affinity to biological targets. Computer-aided prediction models assess the potential biological activity spectra of such compounds, indicating promising therapeutic applications in drug development.

Potential therapeutic agent

Research is ongoing to explore the potential of (2E)-3-(4-chlorophenyl)-N-[(4-chlorophenyl)carbamothioyl]prop-2-enamide as a therapeutic agent for various diseases.

Applications in Synthesis

(2E)-3-(4-chlorophenyl)-N-[(4-chlorophenyl)carbamothioyl]prop-2-enamide

It is used as a building block for the synthesis of more complex molecules.

Other potential applications

(2E)-3-(4-chlorophenyl)-N-[(4-chlorophenyl)carbamothioyl]prop-2-enamide

It is used in the development of new materials with specific properties, such as polymers and coatings.

Similar Compounds

(2E)-N-(4-chlorobenzyl)-3-phenylprop-2-enamide Lacks the dichlorophenyl and sulfone groups.

(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)prop-2-enamide Lacks the sulfone group.

(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(tetrahydrothiophen-3-yl)prop-2-enamide Lacks the sulfone group.

Uniqueness

Comparison with Similar Compounds

Structural and Substituent Effects

The biological activity of cinnamamides is highly dependent on the substitution pattern of both the anilide and cinnamoyl rings. Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Halogen Position : Meta-substitution on the anilide ring (e.g., 3-Br in the target) is associated with enhanced antimicrobial activity compared to para-substituted analogs, as seen in compound 11 (3-Cl, 4-Br; MIC 1.0 µM) .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) groups (e.g., compound 1p) significantly boost lipophilicity (logD₇.₄ = 4.2) and potency (MIC 0.25 µM) but reduce cytotoxicity (IC₅₀ >50 µM) .

- Chlorination Pattern: Dichloro substitution on the cinnamoyl ring (e.g., 3,4-diCl in compound 2j) broadens antimicrobial spectrum and efficacy compared to mono-chloro derivatives like the target compound .

Antimicrobial Activity:

- Gram-Positive Bacteria : The target compound’s 3-Br/4-Cl substitution likely confers moderate activity against S. aureus and MRSA, akin to compound 11 (MIC 1.0 µM) but lower than dichloro derivatives (e.g., 2j, MIC 0.12 µM) .

Cytotoxicity:

- Compounds with higher lipophilicity (logD₇.₄ >4.0) and CF₃ groups (e.g., 1p) show reduced cytotoxicity (IC₅₀ >50 µM), whereas bromo/chloro combinations (e.g., compound 11) increase cytotoxicity (IC₅₀ 8 µM). The target compound’s logD₇.₄ (~3.5) predicts low cytotoxicity (IC₅₀ >10 µM) .

Physicochemical and ADMET Properties

- Lipophilicity : Experimental logD₇.₄ values for chlorinated/brominated cinnamamides range from 3.5–4.3. The target compound’s logD₇.₄ is predicted to be ~3.5, balancing membrane permeability and solubility .

- Structural Similarity : Tanimoto similarity analysis reveals that nitro and CF₃ substituents create distinct clusters in PCA, whereas bromo/chloro analogs (e.g., compound 11 and the target) share overlapping regions, suggesting comparable bioactivity profiles .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis yield of (2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide while minimizing by-products? A: The Claisen-Schmidt condensation under microwave irradiation is a validated method for synthesizing halogen-substituted enamide derivatives. Key parameters include:

- Catalyst: Use NaOH or KOH as a base to promote aldol condensation .

- Solvent: Ethanol or methanol enhances reaction efficiency and reduces side reactions .

- Microwave conditions: Irradiation at 100–150 W for 5–10 minutes improves yield (e.g., up to 62–87% for analogous compounds) compared to conventional heating .

- Purification: Column chromatography with silica gel and hexane/ethyl acetate eluents minimizes by-products .

Structural Characterization

Q: What advanced techniques are recommended for confirming the stereochemistry and structural integrity of this compound? A:

- X-ray crystallography: Resolve non-merohedral twinning using SHELXL for refinement, as demonstrated for (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one .

- NMR spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl groups) confirm regiochemistry and E-stereochemistry .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 364.0 for C₁₅H₁₀BrClNO) .

Biological Activity

Q: How does the halogen substitution pattern influence the compound’s cytotoxicity against cancer cell lines? A:

- 3-Bromophenyl vs. 4-chlorophenyl: Bromine at the meta position enhances steric effects, while chlorine at the para position improves lipophilicity, increasing membrane permeability .

- IC₅₀ trends: Analogous compounds with 3-bromo/4-chloro substitution show IC₅₀ values of 22–42 µg/mL against MCF-7 cells, outperforming non-halogenated derivatives .

- Mechanism: Halogens induce apoptosis via ROS generation and mitochondrial membrane disruption .

Data Contradictions

Q: How should researchers address discrepancies in cytotoxic activity data across studies? A:

- Cell line variability: Use standardized cell lines (e.g., MCF-7 for breast cancer) and passage numbers to reduce variability .

- Assay protocols: Compare Presto Blue (resazurin-based) vs. MTT assays; the former is more sensitive for metabolic activity .

- Dosage consistency: Normalize data to molar concentrations (µM) rather than µg/mL to account for molecular weight differences .

Computational Modeling

Q: Which computational approaches predict the compound’s interaction with biological targets? A:

- Molecular docking: Simulate binding to bacterial enoyl-ACP reductase (FabI) or human topoisomerase II using AutoDock Vina .

- QSAR models: Correlate lipophilicity (logP) with antimicrobial activity; optimal logP ~3.5 balances solubility and membrane penetration .

- DFT calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

Antimicrobial Mechanisms

Q: What methodologies elucidate the antimicrobial mechanisms of halogenated cinnamamides? A:

- Time-kill assays: Monitor bactericidal kinetics against Staphylococcus aureus and Mycobacterium smegmatis .

- Membrane disruption: Use SYTOX Green uptake assays to quantify cytoplasmic membrane permeability .

- Enzyme inhibition: Measure FabI (enoyl-ACP reductase) activity via NADH consumption spectrophotometry .

ADMET Properties

Q: What strategies assess the compound’s pharmacokinetics and toxicity profiles? A:

- Cytotoxicity screening: Test viability on primary porcine macrophages (e.g., LC₅₀ >100 µM indicates low toxicity) .

- Metabolic stability: Use liver microsome assays (e.g., rat CYP450 isoforms) to estimate hepatic clearance .

- Ames test: Evaluate mutagenicity with Salmonella typhimurium TA98/TA100 strains .

Crystallography Challenges

Q: How to resolve non-merohedral twinning in X-ray crystallography for this compound? A:

- Twin refinement: Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Data collection: Use a high-resolution detector (e.g., DECTRIS PILATUS3) and low-temperature (100 K) to minimize thermal motion .

- Validation: Check Rint values (<0.05) and Flack parameter to confirm chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.